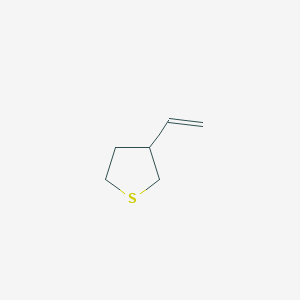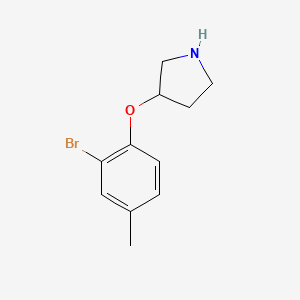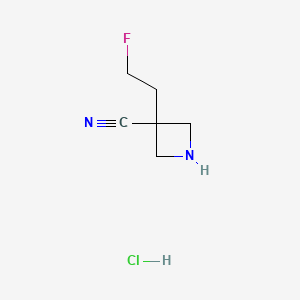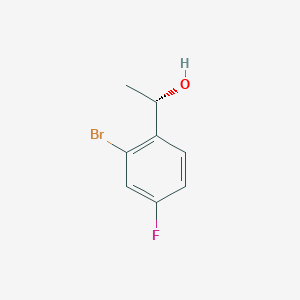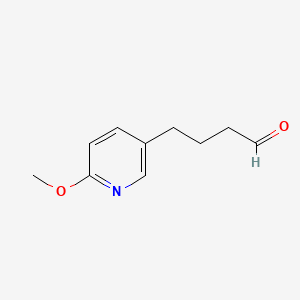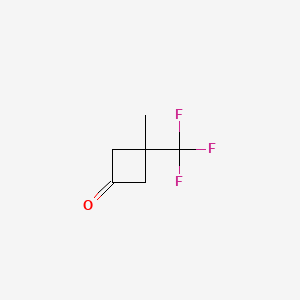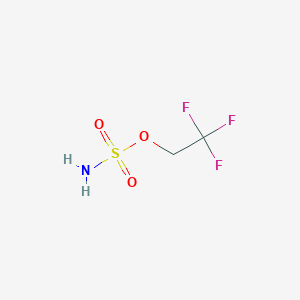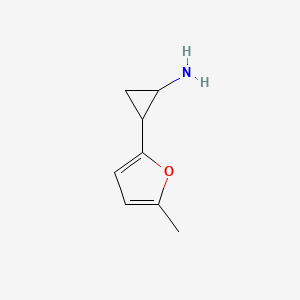![molecular formula C16H23NO B13588772 4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13588772.png)
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.4 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde typically involves the reaction of a cyclohexane derivative with a pyridine derivative under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1-carbaldehyde: A simpler aldehyde derivative of cyclohexane.
Pyridine-3-carbaldehyde: An aldehyde derivative of pyridine.
4-Propylcyclohexane-1-carbaldehyde: A similar compound with a propyl group on the cyclohexane ring.
Uniqueness
4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde is unique due to the combination of a cyclohexane ring, a pyridine ring, and an aldehyde functional group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Eigenschaften
Molekularformel |
C16H23NO |
|---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
4-propyl-1-(pyridin-3-ylmethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C16H23NO/c1-2-4-14-6-8-16(13-18,9-7-14)11-15-5-3-10-17-12-15/h3,5,10,12-14H,2,4,6-9,11H2,1H3 |
InChI-Schlüssel |
FNUYAHSXRIKLMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)(CC2=CN=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


